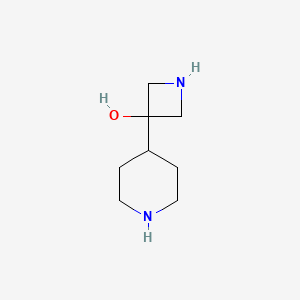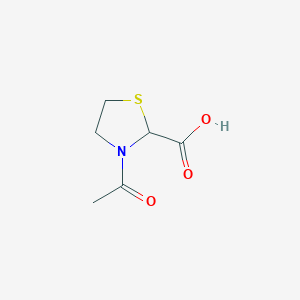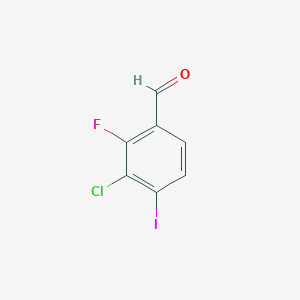![molecular formula C8H9NO4 B13510706 2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid](/img/structure/B13510706.png)
2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound features an oxetane ring fused with an oxazole ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid typically involves the formation of the oxetane and oxazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be synthesized through a cyclization reaction involving an epoxide and a suitable nucleophile .
Industrial Production Methods
standard organic synthesis techniques involving batch reactors and controlled environments are typically employed for similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action for 2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2-Oxazol-3-yl)acetic acid: Similar structure but lacks the oxetane ring.
3-(1,2-Oxazol-3-yl)propanoic acid: Similar but with a different carbon chain length.
2-(1,2-Oxazol-3-yl)ethanol: Similar but with an alcohol group instead of a carboxylic acid.
Uniqueness
2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid is unique due to its fused oxetane and oxazole rings, which confer distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C8H9NO4/c10-7(11)3-8(4-12-5-8)6-1-2-13-9-6/h1-2H,3-5H2,(H,10,11) |
Clave InChI |
RQOZIISANQXLOT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CC(=O)O)C2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13510631.png)






![(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylicacid](/img/structure/B13510671.png)
![1-Azaspiro[3.5]nonan-3-one](/img/structure/B13510677.png)


![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B13510699.png)


